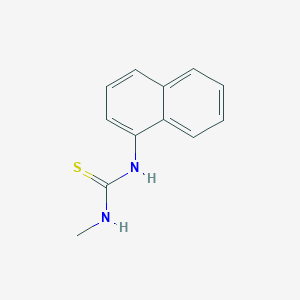

3-Methyl-1-(naphthalen-1-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-naphthalen-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYCNEZSUHRXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298072 | |

| Record name | N-Methyl-N′-1-naphthalenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-98-9 | |

| Record name | N-Methyl-N′-1-naphthalenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N′-1-naphthalenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Reaction Engineering

Historical and Current Synthetic Routes for N-Substituted Thioureas

The preparation of N-substituted and N,N'-disubstituted thioureas has been a subject of extensive research, leading to the development of several reliable synthetic protocols. Historically, the primary methods have revolved around the use of reactive thiocarbonyl precursors.

The most prevalent and versatile method for synthesizing unsymmetrically N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.govresearchgate.net This reaction is typically high-yielding and proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. mdpi.com

The general mechanism involves the formation of a thiourea (B124793) linkage upon reaction of the amine with the isothiocyanate. mdpi.com This approach has been widely used to create diverse libraries of thiourea derivatives, including those with complex molecular architectures like C-glycosyl amino acids. nih.gov For instance, new N-acyl thiourea derivatives have been successfully synthesized by first preparing an isothiocyanate intermediate, which subsequently reacts with a heterocyclic amine. nih.gov The reaction is often straightforward, with many examples of high-yield syntheses of both symmetrical and unsymmetrical thioureas. researchgate.net

| Precursor 1 | Precursor 2 | Product Type | Reference |

| Glycosylmethyl isothiocyanate | Amine-functionalized amino acid | Thiourea-tethered C-glycosyl amino acid | nih.gov |

| Isothiocyanate | Heterocyclic amine | N-acyl thiourea | nih.gov |

| 1-Naphthyl isothiocyanate | Phenylenediamine | N,N'-diaryl thiourea | analis.com.my |

| Phenyl isothiocyanate | Amine | Unsymmetrical thiourea | researchgate.net |

This pathway's popularity stems from the commercial availability of a wide range of isothiocyanates and amines, allowing for extensive structural diversity in the final thiourea products.

While the isothiocyanate-amine condensation is dominant, several alternative strategies exist, often employed when the required isothiocyanate is unavailable or difficult to prepare.

Thiophosgene-Mediated Synthesis: Thiophosgene (B130339) (CSCl₂) serves as a highly reactive thiocarbonyl source. moltuslab.com It reacts with amines to form isothiocyanates in situ, which can then react with another equivalent of amine to yield thiourea derivatives. moltuslab.com Thiophosgene itself is prepared in a two-step process from carbon disulfide, which is first chlorinated to trichloromethanesulfenyl chloride (CCl₃SCl) and then undergoes reductive dechlorination. moltuslab.comorgsyn.org However, thiophosgene is highly toxic and moisture-sensitive, which limits its widespread use. moltuslab.com

Carbon Disulfide-Mediated Synthesis: A more common and safer alternative involves carbon disulfide (CS₂). chemrxiv.org In this method, an amine reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate (B8719985) salt intermediate. nih.gov This salt can then be desulfurized to generate an isothiocyanate, which reacts with another amine to produce the thiourea. nih.gov This approach has been adapted for mechanochemical (ball milling) conditions and can be performed in aqueous media, making it a more environmentally friendly option. nih.govbeilstein-journals.orgacs.org

Other Reagents: Other methods include the reaction of amines with cyanamide (B42294) (H₂NCN) and hydrogen sulfide, where cyanamide acts as a dehydration agent to form the thiourea core. wikipedia.org Additionally, reagents like 1,1'-thiocarbonyldiimidazole (B131065) can be used to convert amines into isothiocyanates, which are then treated with a second amine to furnish the desired thiourea. nih.gov

| Method | Key Reagent(s) | Intermediates | Advantages/Disadvantages |

| Thiophosgene | Thiophosgene (CSCl₂), Amine | Isothiocyanate | High reactivity; Highly toxic reagent |

| Carbon Disulfide | Carbon Disulfide (CS₂), Amine, Base | Dithiocarbamate salt, Isothiocyanate | Safer than thiophosgene; Can be adapted for green conditions nih.govacs.org |

| Cyanamide | Cyanamide (H₂NCN), H₂S, Amine | Not specified | Utilizes simple building blocks wikipedia.org |

| Thiocarbonyl diimidazole | 1,1'-Thiocarbonyldiimidazole, Amine | Isothiocyanate | Useful for specific substrates nih.gov |

Specific Synthetic Approaches for 3-Methyl-1-(naphthalen-1-yl)thiourea

The synthesis of the target compound, this compound, logically follows the primary isothiocyanate-amine condensation pathway.

The most direct and efficient synthesis of this compound involves the reaction of 1-naphthyl isothiocyanate with methylamine (B109427).

The reaction mechanism is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the isothiocyanate group in 1-naphthyl isothiocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the final thiourea product.

Reaction: 1-Naphthyl isothiocyanate + Methylamine → this compound

This type of reaction is well-documented for similar compounds. For example, various thiourea derivatives have been synthesized by reacting 1-naphthyl isothiocyanate with different aminophenyl compounds in dichloromethane (B109758) (DCM) under reflux, with reaction times around 23 hours. analis.com.my Similarly, other N-(naphthalen-1-yl) thioureas have been prepared by condensing 1-naphthyl isothiocyanate with an appropriate amine. nih.gov

Yield optimization can be achieved by controlling several factors:

Stoichiometry: Using a slight excess of the more volatile reactant, methylamine, can help drive the reaction to completion.

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.

Temperature: While the reaction often proceeds at room temperature, gentle heating or refluxing can increase the reaction rate and improve yields, as demonstrated in related syntheses. analis.com.my

Purity of Reactants: Ensuring high purity of the starting 1-naphthyl isothiocyanate and methylamine is crucial to avoid side reactions and simplify purification.

While many thiourea syntheses proceed efficiently without a catalyst, certain reactions can be accelerated or made more efficient with catalytic assistance. This is particularly useful when dealing with reactants with low solubility or reactivity.

Phase Transfer Catalysis (PTC) is one such method. For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a solid-liquid phase transfer catalyst for the synthesis of nicotinyl thiourea derivatives under ultrasonic irradiation, resulting in good to excellent yields. researchgate.net This approach could be adapted for the synthesis of this compound, especially if scaling up the reaction or using aqueous methylamine, where the organic solubility of 1-naphthyl isothiocyanate might be limited.

| Catalyst Type | Example Catalyst | Potential Application/Benefit | Reference |

| Phase Transfer Catalyst | PEG-400 | Facilitates reaction between reactants in different phases (e.g., solid-liquid) researchgate.net | researchgate.net |

| Lewis Acid | Tin(II) chloride (in DES) | Activates thiourea as a thiocarbonyl source for trans-thiocarbonylation rsc.org | rsc.org |

| Catalyst-Free (in water) | None | Simplifies procedure and purification, enhances green profile nih.gov | nih.gov |

It is noteworthy that highly efficient and catalyst-free methods have also been developed, often relying on water as the reaction medium, which can drive the reaction forward via hydrophobic effects. nih.gov

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of thioureas has been a target for the application of green chemistry principles to reduce environmental impact.

Several green strategies have been developed:

Use of Green Solvents: Researchers have replaced traditional volatile organic compounds (VOCs) with more benign alternatives. Water is an ideal green solvent, and "on-water" reactions for synthesizing thioureas have been shown to be facile and chemoselective, with product isolation often requiring simple filtration. google.comorganic-chemistry.org Cyrene, a bio-based solvent, has also been successfully used for the one-pot synthesis of N,N'-diaryl thioureas with nearly quantitative yields. nih.gov

Deep Eutectic Solvents (DES): An innovative approach uses deep eutectic solvents, such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both the reaction medium and the catalyst. rsc.org This system allows for the direct use of thiourea itself as a biocompatible thiocarbonyl source and the DES can be recovered and reused multiple times. rsc.org

Catalyst-Free Conditions: As mentioned, conducting reactions in water without any added catalyst represents a significant step towards a greener process. nih.gov This simplifies the reaction setup and workup, reduces waste, and avoids the use of potentially toxic or expensive catalysts.

Mechanochemistry: Solvent-free synthesis via mechanochemical ball milling is another green alternative. nih.govbeilstein-journals.org This technique reduces or eliminates the need for solvents, often leading to shorter reaction times and high yields.

| Green Chemistry Approach | Key Feature | Example | Reference |

| Green Solvents | Replacement of VOCs with water or bio-based solvents | Synthesis in water; Use of Cyrene | nih.govgoogle.comorganic-chemistry.orgnih.gov |

| Deep Eutectic Solvents | Recyclable medium that can also act as a catalyst | Choline chloride/tin(II) chloride system | rsc.org |

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst, often in water | Reaction of thiazolidine-2-thiones with amines in water | nih.gov |

| Mechanochemistry | Solvent-free reaction via grinding/milling | Ball milling of amines with carbon disulfide | nih.govbeilstein-journals.org |

These methodologies highlight a clear trend towards developing more sustainable and efficient routes for the synthesis of thiourea derivatives.

Solvent-Free Reaction Conditions and Their Mechanistic Implications

The synthesis of N,N'-disubstituted thioureas, including analogs of this compound, has increasingly moved towards solvent-free conditions, driven by the principles of green chemistry. These methods offer significant advantages, such as reduced use of hazardous volatile organic solvents, simplified work-up procedures, and often, higher yields and faster reaction rates. researchgate.nettandfonline.comtandfonline.com

Several solvent-free approaches are applicable:

Thermal Catalysis: Symmetrically N,N′-disubstituted ureas and thioureas can be synthesized by heating amines with urea (B33335) or thiourea on a preheated hot plate (80–95°C) in the presence of a catalyst like zinc chloride or iodine. tandfonline.comtandfonline.com This method is rapid, with reactions often completing within minutes, and avoids the need for toxic reagents like phosgene. tandfonline.comtandfonline.com

Mechanochemistry: The use of mechanochemical methods, such as ball milling, represents another robust solvent-free technique. nih.gov In this approach, solid reactants are ground together, and the mechanical energy input drives the chemical reaction. For thiourea synthesis, this can involve the reaction of an amine with carbon disulfide, which proceeds via a dithiocarbamate salt intermediate that is desulfurized in situ to form an isothiocyanate, which then reacts with another amine molecule. nih.gov This method can produce non-symmetrical thioureas in high yields (≥97%) with minimal waste. nih.gov

"Just Mixing": In some cases, the reaction is remarkably facile. For the synthesis of certain chiral symmetrical thioureas from optically pure primary amines and carbon disulfide, the products are obtained instantaneously and in high yield simply by mixing the reagents at room temperature without any solvent or external energy input. thieme-connect.com

The mechanistic implication of these solvent-free methods is that the high concentration of reactants and the absence of a solvating medium can dramatically accelerate the reaction. In thermal methods, the heat provides the necessary activation energy, while in mechanochemistry, the mechanical force facilitates intimate contact and bond breaking/formation. The "just mixing" approach suggests an intrinsically very low activation barrier for the reaction between specific amines and carbon disulfide. thieme-connect.com

Ultrasonic-Assisted Synthesis and Sonochemical Enhancements

Ultrasonic-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including the formation of thiourea derivatives. researchgate.netnih.gov The application of ultrasound (typically 20-100 kHz) to a reaction mixture enhances reaction rates, improves yields, and allows for milder reaction conditions compared to conventional heating methods. researchgate.netmdpi.com

The primary mechanism behind sonochemical enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. mdpi.com This collapse generates transient, localized "hot spots" with extremely high temperatures (several thousand Kelvin) and pressures (over 1000 atm), as well as intense shockwaves and microjets. This intense energy input can:

Increase Mass Transfer: The turbulence created by cavitation improves the mixing of reagents, especially in heterogeneous systems. nih.gov

Generate Reactive Intermediates: The high temperatures can lead to the homolytic cleavage of bonds, creating highly reactive radical species that can initiate or accelerate reactions.

Facilitate Critical Steps: In multi-component reactions, ultrasound can facilitate steps like cyclization and dehydration that are often bottlenecks in the process. mdpi.com

For the synthesis of compounds like this compound, an ultrasonic approach would typically involve sonicating a mixture of the precursor amine (e.g., 1-naphthylamine) and isothiocyanate (e.g., methyl isothiocyanate). Studies on related systems have shown that ultrasonic irradiation leads to significantly shorter reaction times and higher yields compared to silent (non-sonicated) reactions under the same temperature conditions. researchgate.netmdpi.com The use of water as a solvent under ultrasonic conditions further enhances the green credentials of the synthesis. mdpi.com

Reaction Kinetics and Process Parameter Optimization

The synthesis of this compound, most commonly via the reaction of 1-naphthyl isothiocyanate with methylamine, is governed by specific kinetic principles. Kinetic studies on analogous reactions, such as those between aromatic amines and aryl isothiocyanates, indicate that the rate-determining step is the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. kuleuven.be The reaction is often characterized by an equilibrium, which can limit the final yield of the thiourea product. kuleuven.be

Process parameter optimization is crucial for maximizing yield and purity while minimizing reaction time and cost. Key parameters include the choice of solvent, temperature, reactant concentration, and catalyst.

Table 1: Representative Process Parameter Optimization for Thiourea Synthesis

| Parameter | Condition Tested | Observation | Source |

|---|---|---|---|

| Solvent | Ethanol (B145695), Acetone, Dichloromethane | Ethanol is often effective for refluxing conditions, providing good solubility for reactants and facilitating precipitation of the product upon cooling. | mdpi.com |

| Temperature | Room Temperature vs. Reflux | Refluxing in a suitable solvent like ethanol generally accelerates the reaction and increases the yield compared to room temperature reactions. | mdpi.com |

| Catalyst | None vs. Lewis Acids (e.g., ZnCl₂) | While many thiourea syntheses proceed without a catalyst, the addition of a Lewis acid can significantly accelerate the reaction, especially under solvent-free conditions. | tandfonline.com |

| Energy Source | Conventional Heating vs. Ultrasound | Ultrasonic irradiation consistently leads to higher yields in shorter reaction times compared to conventional heating at the same bulk temperature. | researchgate.net |

| Stoichiometry | Equimolar vs. Excess Amine | Using equimolar amounts of the isothiocyanate and amine is typical. An excess of the amine could potentially shift the equilibrium but may complicate purification. | analis.com.my |

| Reaction Time | 1-2 hours vs. 12-24 hours | Modern methods like ultrasonic or catalyzed solvent-free synthesis can reduce reaction times from many hours to just a few hours or even minutes. | researchgate.netmdpi.com |

This table is a generalized representation based on the synthesis of various N,N'-disubstituted thioureas.

Purity Assessment and Isolation Techniques

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Following the completion of the reaction, which is often monitored by Thin-Layer Chromatography (TLC), several techniques are employed. researchgate.netmdpi.com

Isolation Techniques:

Precipitation and Filtration: Thiourea derivatives are often solids with limited solubility in common organic solvents, especially after cooling. The reaction mixture can be cooled or poured into a non-solvent (like ice-water) to induce precipitation. tandfonline.com The resulting solid product is then collected by vacuum filtration and washed with a suitable solvent (e.g., cold ethanol, water, or hexane) to remove unreacted starting materials and soluble impurities. analis.com.mythieme-connect.com

Recrystallization: To achieve high purity, the crude product obtained after filtration is often recrystallized. tandfonline.com This involves dissolving the solid in a minimum amount of a hot solvent in which it is highly soluble and then allowing the solution to cool slowly, causing the formation of pure crystals.

Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, silica (B1680970) gel column chromatography is a reliable purification method. thieme-connect.com The crude product is eluted with a solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane), which separates the components based on their polarity. thieme-connect.com

Purity Assessment: The purity of the final compound is determined using a combination of chromatographic and spectroscopic methods. A purity of ≥95% is a common standard. cymitquimica.com

Table 2: Purity Assessment and Characterization Methods

| Technique | Purpose | Expected Outcome for this compound | Source(s) |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity of fractions. | A single spot for the pure product with an Rf value distinct from starting materials. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak in the chromatogram, allowing for quantification of purity (e.g., >99%). | General Practice |

| Melting Point (M.P.) | Identify the compound and assess purity. | A sharp and narrow melting point range consistent with literature values. Impurities typically broaden and depress the melting point. | mdpi.com |

| Infrared (IR) Spectroscopy | Confirm functional groups. | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1300-1400 cm⁻¹), and aromatic C-H and C=C bonds. | mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidate the exact molecular structure and confirm purity. | The ¹H NMR spectrum would show distinct signals for the methyl protons, aromatic protons of the naphthalene (B1677914) ring, and the N-H protons. The ¹³C NMR would show signals for the thiocarbonyl carbon (C=S, ~180 ppm) and all other unique carbon atoms. | mdpi.comresearchgate.net |

| Mass Spectrometry (MS) | Determine molecular weight and confirm molecular formula. | A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (216.3 g/mol ). | mdpi.comresearchgate.net |

Comprehensive Structural Characterization and Spectroscopic Analysis Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the conformational landscape of 3-Methyl-1-(naphthalen-1-yl)thiourea. The vibrational modes of the thiourea (B124793) and naphthalene (B1677914) units provide a detailed fingerprint of the molecule.

Analysis of Characteristic Vibrational Modes

The FT-IR and Raman spectra of thiourea derivatives are characterized by several key vibrational modes. For this compound, these modes can be assigned based on data from analogous compounds. acgpubs.organalis.com.myksu.edu.tr

The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. In similar thiourea compounds, these bands can be broad due to hydrogen bonding. acgpubs.org The C-H stretching vibrations of the methyl group and the naphthalene ring are expected in the 2900-3100 cm⁻¹ range.

The thioamide bands are complex and result from the coupling of C-N stretching and N-H bending modes. The C=S stretching vibration in thiourea derivatives is often observed in the 1200-1300 cm⁻¹ region and can also be found in the 700-800 cm⁻¹ range due to coupling effects. researchgate.netacs.org The C-N stretching modes of the thiourea core typically appear around 1500 cm⁻¹ and in the 900-1300 cm⁻¹ range. spectrabase.com

The naphthalene ring exhibits characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations of the naphthalene ring are expected in the 700-900 cm⁻¹ region and are indicative of the substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C-H (Aromatic/Aliphatic) | Stretching | 2900 - 3100 |

| C=C (Naphthalene) | Stretching | 1400 - 1600 |

| Thioamide (C-N stretch, N-H bend) | Mixed | ~1500 |

| C=S (Thiourea) | Stretching (often coupled) | 1200 - 1300 and 700 - 800 |

| C-H (Naphthalene) | Out-of-plane Bending | 700 - 900 |

Hydrogen Bonding Network Probing

Hydrogen bonding plays a crucial role in the solid-state structure of thiourea derivatives. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can occur between the N-H proton and the nitrogen atom of the thiourea backbone. Intermolecular hydrogen bonds, typically of the N-H···S type, are common in thioureas and lead to the formation of dimers or extended chain structures in the solid state. nih.govnih.govnih.gov The presence and strength of these hydrogen bonds can be inferred from the broadening and shifting of the N-H stretching bands in the FT-IR spectrum to lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals for the methyl, thiourea NH, and naphthalene protons.

The protons of the methyl group attached to the nitrogen would appear as a singlet or a doublet (if coupled to the NH proton) in the upfield region, typically around 3.0-3.5 ppm. The NH protons of the thiourea moiety are expected to resonate as two separate signals, likely broad singlets, in the downfield region, generally between 8.0 and 11.0 ppm, with their exact chemical shifts being sensitive to solvent and concentration. researchgate.netresearchgate.net

The seven protons of the 1-substituted naphthalene ring will show a complex multiplet pattern in the aromatic region, typically between 7.0 and 9.0 ppm. researchgate.netresearchgate.net The proton at the C8 position is often shifted significantly downfield due to the peri-interaction with the substituent at C1. The coupling constants between adjacent protons would be crucial for assigning the specific resonances of the naphthalene ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ | 3.0 - 3.5 | Singlet or Doublet |

| NH (Thiourea) | 8.0 - 11.0 | Broad Singlet |

| Aromatic (Naphthalene) | 7.0 - 9.0 | Multiplet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule.

The most downfield signal in the spectrum would be that of the thiocarbonyl carbon (C=S), which is expected to appear around 180-185 ppm. acgpubs.org The carbon of the methyl group would resonate in the upfield region, likely between 30 and 40 ppm.

The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region, from approximately 110 to 140 ppm. acgpubs.org The chemical shifts of the quaternary carbons (C1, C4a, C8a, and C9) will be distinct from those of the carbons bearing a proton. The specific chemical shifts are influenced by the substitution pattern and electronic effects.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | 180 - 185 |

| Aromatic (Naphthalene) | 110 - 140 |

| CH₃ (Methyl) | 30 - 40 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the molecular connectivity, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. It would be particularly useful for tracing the connectivity of the protons within the naphthalene ring system, helping to differentiate between the adjacent protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the signals of the protonated carbons in the naphthalene ring and the methyl group. mdpi.comresearchgate.net

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and for elucidating its structural features through the analysis of its fragmentation patterns. The compound has a chemical formula of C₁₂H₁₂N₂S, corresponding to a molecular weight of 216.3 g/mol . cymitquimica.comsigmaaldrich.com In a typical mass spectrum, the molecular ion peak ([M]⁺) would appear at an m/z (mass-to-charge ratio) corresponding to this weight, confirming the compound's identity.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of N-aryl, N'-alkyl thioureas. tsijournals.com The fragmentation process provides valuable information about the molecule's connectivity. Key expected fragmentation pathways include:

Cleavage of the N-C(S) bond: This can lead to the formation of a naphthalen-1-yl isothiocyanate ion or a methylamine (B109427) fragment.

Cleavage of the C-N bonds: Scission of the bond between the naphthalene ring and the nitrogen atom could generate a naphthylamine cation (m/z 143) or a methylthiourea fragment.

Formation of Naphthyl Ion: A prominent peak corresponding to the naphthyl cation ([C₁₀H₇]⁺) at m/z 127 is highly probable due to the stability of this aromatic system.

Loss of the Methyl Group: Cleavage of the methyl group from the thiourea backbone would result in an [M-CH₃]⁺ fragment.

The relative abundance of these and other fragment ions in the mass spectrum helps to piece together the molecular structure, confirming the presence of the naphthalene, methyl, and thiourea moieties.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure

Single Crystal X-ray Diffraction Data Acquisition and Refinement

The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer, which uses a monochromatic X-ray source, typically with Molybdenum (Mo Kα, λ ≈ 0.71073 Å) or Copper (Cu Kα, λ ≈ 1.54184 Å) radiation. nih.govnih.gov The diffractometer rotates the crystal while bombarding it with X-rays, and a detector records the diffraction pattern produced by the electrons in the crystal lattice.

The collected data, consisting of thousands of reflection intensities, are then processed. This includes corrections for absorption and other experimental factors. nih.gov The crystal structure is solved using direct methods or Patterson methods, often employing software packages like SHELXS or SHELXT. nih.gov The initial model is then refined against the experimental data using a full-matrix least-squares method on F², a process typically carried out with programs like SHELXL. nih.govnih.gov In this refinement stage, the positions and anisotropic displacement parameters of non-hydrogen atoms are optimized. Hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.govresearchgate.net The quality of the final structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (S). nih.gov

Below is an interactive table illustrating the typical crystallographic data that would be collected and reported for this compound.

Interactive Table: Example Crystallographic Data Parameters (Note: Values are illustrative as a published dataset for this specific compound was not located.)

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₂N₂S |

| Formula Weight | The mass of one mole of the compound. | 216.3 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Triclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | N/A |

| α, β, γ (°) | The angles of the unit cell. | N/A |

| Volume (ų) | The volume of the unit cell. | N/A |

| Z | The number of molecules in the unit cell. | N/A |

| Radiation type | The wavelength of X-rays used. | Mo Kα (λ=0.71073 Å) |

| T (K) | The temperature of data collection. | e.g., 173 K or 296 K |

| Reflections collected | Total number of diffraction spots measured. | N/A |

| Independent reflections | Number of unique reflections. | N/A |

| R_int | Internal R-value for symmetry-equivalent reflections. | N/A |

| Final R1 [I>2σ(I)] | R-factor for observed reflections. | N/A |

| wR2 (all data) | Weighted R-factor for all reflections. | N/A |

Crystal Packing Analysis and Intermolecular Interactions (e.g., π-π Stacking, C-H···π Interactions, Hirshfeld Surface Analysis)

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. Analysis of the crystal packing reveals how individual molecules assemble into a three-dimensional architecture. Based on the functional groups present, several key interactions are expected:

N-H···S Hydrogen Bonding: This is a hallmark interaction in thiourea derivatives. mdpi.com The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom acts as an acceptor. These bonds are strong enough to direct the crystal packing, often leading to the formation of centrosymmetric dimers or infinite chains. nih.govnih.gov

π-π Stacking: The planar naphthalene rings are prone to engage in π-π stacking interactions with adjacent molecules, contributing significantly to the stability of the crystal lattice.

C-H···π Interactions: In this type of interaction, a C-H bond (from the methyl group or the naphthalene ring) points towards the electron-rich π-system of a nearby naphthalene ring, further stabilizing the molecular assembly.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. mdpi.com The Hirshfeld surface is mapped around a molecule in the crystal, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are calculated. These values are used to generate a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net For this compound, this analysis would likely show significant contributions from H···H, C···H/H···C, and S···H/H···S contacts, visually and quantitatively confirming the presence and relative importance of van der Waals forces, C-H···π interactions, and N-H···S hydrogen bonds in the crystal packing. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. This field of predictive analytics is instrumental in modern chemistry, offering a rapid and cost-effective alternative to extensive experimental testing. By correlating a compound's structural features, quantified by molecular descriptors, with its observed properties, QSPR models can forecast a wide range of characteristics. These predictive capabilities are particularly valuable in the design and development of novel molecules with desired functionalities. The following sections delve into the computational derivation of molecular descriptors for 3-Methyl-1-(naphthalen-1-yl)thiourea, the prediction of its spectroscopic and physical characteristics, and the elucidation of its structure-reactivity and selectivity profiles, all grounded in theoretical and computational chemistry investigations.

Computational Derivation of Molecular Descriptors

The foundation of any QSPR model lies in the accurate and comprehensive calculation of molecular descriptors. These numerical values represent different facets of a molecule's structure, including its topology, geometry, and electronic properties. For this compound, a variety of these descriptors can be computationally derived, primarily through methods like Density Functional Theory (DFT).

DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311G(d,p) or cc-pVDZ, are used to optimize the molecular geometry of the compound in a gaseous phase. researchgate.netresearchgate.net From this optimized structure, a plethora of descriptors can be calculated. These descriptors are broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, the count of different atom types, number of bonds, and rings.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, abstracting it into a molecular graph. Examples include the Wiener index and Randić index, which reflect molecular branching and complexity.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors describe the size and shape of the molecule. Examples include the molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and are particularly powerful in predicting reactivity. Key quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the charge distribution and potential sites for electrostatic interactions. researchgate.net

The following table provides an illustrative set of molecular descriptors that can be computationally derived for thiourea (B124793) derivatives.

| Descriptor Category | Descriptor Name | Typical Calculated Value/Range (for related thioureas) | Significance |

| Constitutional | Molecular Weight | 216.3 g/mol cymitquimica.com | Basic property for identification and stoichiometry. |

| Atom Count | C12H12N2S cymitquimica.com | Defines the elemental composition. | |

| Quantum-Chemical | HOMO Energy | ~ -6.0 to -5.5 eV | Relates to electron-donating ability. |

| LUMO Energy | ~ -1.5 to -1.0 eV | Relates to electron-accepting ability. | |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Indicator of chemical reactivity and stability. researchgate.net | |

| Dipole Moment | ~ 4.0 to 6.0 Debye | Indicates overall molecular polarity. | |

| Electron Affinity | ~ 1.0 to 1.5 eV | Energy released when an electron is added. | |

| Ionization Potential | ~ 7.0 to 7.5 eV | Energy required to remove an electron. |

Note: The values presented are representative and derived from computational studies on structurally similar thiourea compounds. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Signatures and Physical Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic signatures, which are indispensable for the identification and characterization of molecules. For this compound, methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate its UV-Visible spectrum. researchgate.net Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum, and nuclear magnetic shielding constants, which can be correlated with the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. ksu.edu.tr

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly used for simulating IR and NMR spectra of thiourea derivatives. ksu.edu.tr The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational model.

Beyond spectroscopic data, QSPR models can predict a range of physical parameters. These models are typically built by establishing a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property for a training set of molecules. Once a robust model is developed, it can be used to predict the property for new compounds like this compound.

The table below illustrates the types of spectroscopic and physical parameters that can be predicted for this compound using computational methods.

| Parameter Type | Predicted Parameter | Computational Method | Significance |

| Spectroscopic | ¹H NMR Chemical Shifts (ppm) | DFT (GIAO method) | Predicts the electronic environment of hydrogen atoms. |

| ¹³C NMR Chemical Shifts (ppm) | DFT (GIAO method) | Predicts the electronic environment of carbon atoms. mdpi.com | |

| IR Vibrational Frequencies (cm⁻¹) | DFT (B3LYP/6-311++G(d,p)) | Predicts characteristic functional group vibrations (e.g., N-H, C=S). ksu.edu.tr | |

| UV-Vis Absorption Maxima (nm) | TD-DFT | Predicts electronic transitions and the color of the compound. researchgate.net | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | QSPR based on descriptors | Predicts lipophilicity, crucial for drug-likeness. |

| Aqueous Solubility | QSPR based on descriptors | Predicts how well the compound dissolves in water. | |

| Boiling Point (°C) | QSPR based on descriptors | Predicts the temperature of vaporization at a given pressure. | |

| Molar Refractivity | QSPR based on descriptors | Relates to molecular volume and polarizability. |

Elucidation of Structure-Reactivity Relationships and Selectivity Profiles

Understanding the relationship between a molecule's structure and its chemical reactivity is a central goal of computational chemistry. For this compound, its reactivity profile can be elucidated by analyzing the output of quantum-chemical calculations.

The frontier molecular orbitals, HOMO and LUMO, are particularly informative. The spatial distribution of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack, as these are the sites of the most loosely held electrons. Conversely, the distribution of the LUMO highlights the regions most likely to accept electrons in a nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a reliable indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

These computational insights allow for the prediction of how this compound might interact with other molecules, including biological targets. For example, the identification of potential hydrogen bond donors and acceptors is crucial for understanding its binding behavior in a biological system. nih.gov Furthermore, by comparing the reactivity descriptors of this compound with those of other similar molecules, it is possible to predict its selectivity profile in various chemical reactions.

The following table outlines how specific structural features of this compound are expected to influence its reactivity, based on general principles and computational studies of related compounds.

| Structural Feature | Influence on Reactivity and Selectivity | Relevant Computational Descriptor |

| Thiourea Moiety (-NH-C(=S)-NH-) | The sulfur atom is a soft nucleophile and a potential coordination site for metals. The N-H groups can act as hydrogen bond donors. | MEP, Mulliken Charges, HOMO/LUMO distribution |

| Naphthalen-1-yl Group | The large, aromatic ring system contributes to the overall electronic properties through resonance and can engage in π-π stacking interactions. | Aromaticity indices, MEP |

| Methyl Group (-CH₃) | The electron-donating nature of the methyl group can slightly increase the electron density on the adjacent nitrogen atom, potentially influencing the nucleophilicity of the thiourea core. | Inductive effect analysis |

| Rotational Flexibility | Rotation around the C-N bonds can lead to different conformers with varying reactivity profiles. The planarity of the molecule influences its interaction with planar systems. | Dihedral angle analysis, Conformational analysis |

By integrating these computational approaches, a comprehensive theoretical understanding of the chemical behavior of this compound can be achieved, guiding further experimental investigation and application.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes of 3-Methyl-1-(naphthalen-1-yl)thiourea

While extensive research exists for thiourea (B124793) derivatives, studies focusing specifically on this compound are less common. However, the synthesis and characterization principles can be inferred from closely related N,N'-disubstituted thioureas. The general method for synthesizing such complexes involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov

A typical synthesis involves dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., metal chloride or perchlorate) in the same solvent. nih.govnih.gov The reaction is often stirred at room temperature or gently heated to facilitate complex formation. nih.govnih.gov The resulting metal complex, which may precipitate from the solution, is then collected by filtration, washed, and dried.

Thiourea derivatives readily form complexes with a wide range of transition metals. A preliminary binding study on a related compound, (3-naphthalene-1-yl)-di-thiourea-ethylene, confirmed its affinity for forming complexes with Ag(I), Cu(II), Fe(II), and Hg(II). researchgate.net The synthesis of complexes with Pt(II) and Zn(II) is also well-documented for many other thiourea ligands. rsc.orgnih.gov

A notable example is the complexation of a similar ligand, 1-[(Ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea, which contains an iron center within the ferrocene (B1249389) unit. rdd.edu.iqnih.gov In many cases involving copper(II) salts, the thiourea ligand can reduce Cu(II) to Cu(I) during the reaction, leading to the formation of a Cu(I) complex. rsc.orgmdpi.com

The structure of the resulting complexes, including their coordination geometry and stoichiometry (the metal-to-ligand ratio), is determined using various analytical techniques. These include FT-IR, UV-vis, and NMR spectroscopy, as well as elemental analysis. rsc.orgaip.org Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure. rsc.org

Spectroscopic Characterization: In the FT-IR spectra of the complexes, a shift in the C=S and N-H vibrational bands compared to the free ligand indicates that these groups are involved in coordination. aip.org The disappearance of the N-H stretching vibration can suggest deprotonation and subsequent coordination via the nitrogen atom. aip.org

Stoichiometry and Geometry: The stoichiometry of the complexes is often 1:1 or 1:2 (metal:ligand). rsc.org The coordination geometry around the metal center varies depending on the metal ion, its oxidation state, and the ligands involved. For d¹⁰ metal ions like Cu(I) and Zn(II), a distorted tetrahedral geometry is common, while Cu(II) and Ni(II) complexes often exhibit a square planar geometry. rsc.orgmdpi.com Trigonal planar geometries have also been observed for some Cu(I) complexes. rsc.orgmdpi.com

A crystal structure analysis of the related 1-[(Ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea revealed that the thiourea moiety's NH groups are positioned anti to each other and form centrosymmetric dimers in the crystal lattice through intermolecular N-H···S hydrogen bonds. rdd.edu.iqnih.gov Such hydrogen bonding is a key feature that stabilizes the crystal packing of thiourea complexes.

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Common Coordination Geometry | Source |

|---|---|---|---|

| Cu(I) | 1:2, 1:3, 1:4 | Trigonal Planar, Tetrahedral | rsc.orgmdpi.com |

| Cu(II) | 1:2 | Square Planar | rsc.org |

| Ni(II) | 1:2 | Square Planar | rsc.org |

| Zn(II) | 1:2 | Tetrahedral | rsc.orgmdpi.com |

| Pt(II) | 1:2 | Square Planar | mdpi.comnih.gov |

| Ag(I) | 1:2, 1:3 | Linear, Trigonal Planar, Tetrahedral | researchgate.net |

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical and redox behavior of metal complexes. researchgate.net This method provides information on the oxidation and reduction potentials of the metal center and the ligand, helping to confirm the oxidation state of the metal in the complex and the reversibility of the redox processes. rsc.orgresearchgate.net

A typical CV experiment is performed in a solution containing the complex and a supporting electrolyte (like lithium perchlorate), using a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The resulting voltammogram plots current versus potential.

Studies on various thiourea complexes have shown that they are electrochemically active. researchgate.net For instance, the cyclic voltammogram of a related naphthyl ethanolamine (B43304) thiourea shows a distinct oxidation peak, indicating its electrochemical activity. researchgate.net For metal complexes, the CV can reveal redox processes such as the reduction of M(II) to M(I). rsc.org The shift in the peak potentials of the complex compared to the free ligand provides further evidence of successful coordination. researchgate.net

Supramolecular Assemblies and Non-Covalent Interactions

While specific research focusing solely on the supramolecular chemistry of this compound is limited in published literature, a comprehensive understanding of its potential behavior can be constructed by examining studies of closely related naphthalene-thiourea analogues. The fundamental structural components of the molecule—the thiourea group, the bulky naphthalene (B1677914) ring, and the methyl substituent—dictate the nature and directionality of the non-covalent forces that govern its aggregation in the solid state and in solution.

Self-Assembly Mechanisms and Design of Supramolecular Architectures

The self-assembly of naphthalene-thiourea derivatives is primarily driven by a combination of hydrogen bonding and π-π stacking interactions. Crystal structure analyses of analogous compounds consistently reveal predictable patterns of non-covalent bonds that organize the molecules into higher-order structures.

Key intermolecular interactions identified in related naphthalene-thiourea crystal structures include:

N-H···S Hydrogen Bonds: This is a hallmark interaction for thiourea derivatives, where the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule. These interactions are fundamental in linking molecules into chains or dimeric motifs. In the crystal structure of 1-benzoyl-3-(naphthalen-1-yl)thiourea, weak N-H···S intermolecular interactions are crucial for stabilizing the crystal packing. nih.gov Similarly, 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea features two intermolecular N-H···S hydrogen bonds that contribute to its geometry. nih.gov

π-π Stacking: The planar and electron-rich naphthalene rings are prone to stacking interactions, which contribute significantly to the cohesion of the supramolecular assembly. These interactions help organize the molecules into layered or columnar structures.

C-H···S and C-H···π Interactions: Weaker hydrogen bonds, such as those involving aromatic or aliphatic C-H groups interacting with the thiourea sulfur atom or the naphthalene π-system, provide additional stabilization to the three-dimensional architecture.

Theoretical studies, such as Hirshfeld surface analysis and Density Functional Theory (DFT), on the closely related 1,3-di(naphthalen-1-yl)thiourea have been used to quantify the contributions of these different non-covalent interactions to the crystal packing. researchgate.net Such analyses allow for the visualization of intermolecular contacts and provide insight into the forces driving self-assembly. The design of specific supramolecular architectures relies on modifying the substituents on the thiourea core to tune the directionality and strength of these interactions, leading to predictable and well-defined patterns. researchgate.net

| Interaction Type | Role in Supramolecular Assembly | Example Compound from Literature | Citation(s) |

| N-H···S Hydrogen Bond | Links molecules into chains or dimers, primary stabilization force. | 1-Benzoyl-3-(naphthalen-1-yl)thiourea | nih.gov |

| N-H···O Hydrogen Bond | Planarizes the molecular core, forms intramolecular rings. | 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea | nih.gov |

| π-π Stacking | Organizes molecules into layers or columns via naphthalene rings. | 1,3-di(Naphthalen-1-yl)thiourea | researchgate.net |

| C-H···O/S/π Interactions | Provides secondary stabilization to the 3D crystal packing. | 1-Benzoyl-3-(naphthalen-1-yl)thiourea | nih.gov |

Host-Guest Chemistry and Molecular Recognition

The thiourea functional group is not only a key element for self-assembly but also an excellent binding site for host-guest chemistry and molecular recognition. Its ability to form strong, dual hydrogen bonds makes it a highly effective receptor for complementary guest molecules, particularly those containing urea (B33335), carboxylate, or other oxoanion functionalities.

A prominent example of this capability is demonstrated in studies using thiourea-functionalized dendrimers as multivalent hosts. nih.gov These macromolecular hosts were shown to bind guest molecules that have a terminal urea-glycine unit. The primary binding mechanism involves hydrogen bonding between the host's thiourea group and the guest's urea group. NMR titration and microcalorimetry studies confirmed the formation of stable host-guest complexes with high affinity. nih.gov Notably, the thiourea-based hosts exhibited stronger binding to the urea-containing guests compared to their analogous urea-based hosts, indicating the superior hydrogen bonding capability of the thiourea moiety in these systems. nih.gov

| Host System | Guest Molecule | Key Interactions | Binding Constant (Kₐ) | Citation(s) |

| Thiourea-functionalized poly(propylene imine) dendrimers | Guests with a terminal urea-glycine unit | Thiourea(host)-Urea(guest) H-bonding; Ionic bonding with carboxylate | ~10⁴ M⁻¹ | nih.gov |

Furthermore, the naphthalene-thiourea scaffold can be engineered for the selective recognition of specific ions. Derivatives such as 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea have been synthesized and shown to act as chemosensors for heavy metal ions like mercury (Hg²⁺). The binding of the metal ion to the thiourea and other donor atoms on the host molecule leads to a measurable response, demonstrating molecular recognition.

In a biological context, molecular recognition is fundamental to the mechanism of action for many therapeutic agents. Molecular docking studies have shown that naphthalene-thiourea derivatives can fit stably into the binding pockets of biological targets like DNA gyrase. acgpubs.org This interaction is governed by a network of non-covalent forces, including hydrogen bonds and hydrophobic interactions between the compound and the amino acid residues of the protein, showcasing the potential for these molecules in targeted biological applications.

Advanced Applications in Catalysis and Chemical Sensing

Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Thiourea (B124793) derivatives, in particular, have garnered substantial attention due to their ability to form hydrogen bonds, thereby activating electrophilic substrates.

Investigation of 3-Methyl-1-(naphthalen-1-yl)thiourea as an Organocatalyst

This compound is an attractive candidate for an organocatalyst. The thiourea functional group can act as a double hydrogen-bond donor, a key interaction in many catalytic cycles. The presence of the electron-donating methyl group and the large, electron-rich naphthalene (B1677914) ring can modulate the acidity and steric environment of the N-H protons, influencing the catalyst's activity and selectivity.

In a hypothetical investigation into its catalytic prowess, this compound could be tested in a classic organocatalyzed reaction, such as the Michael addition of a nucleophile to an α,β-unsaturated ketone. The catalyst's performance would be evaluated based on reaction yield and its ability to induce stereoselectivity.

Table 1: Hypothetical Catalytic Performance of this compound in a Michael Addition Reaction

| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Diethyl malonate | Chalcone | 10 | 85 | 70 |

| 2 | Acetylacetone | Trans-β-nitrostyrene | 10 | 92 | 75 |

| 3 | Thiophenol | Cyclohexenone | 5 | 88 | 65 |

This table presents hypothetical data to illustrate the potential catalytic activity of this compound based on the performance of similar thiourea-based organocatalysts.

Stereoselective Transformations and Reaction Mechanism Studies

The true potential of a chiral organocatalyst lies in its ability to facilitate stereoselective transformations. While this compound itself is achiral, it can be utilized in conjunction with a chiral auxiliary or as a precursor for the synthesis of chiral derivatives. For instance, attaching a chiral moiety to the methyl or naphthalene group could create a powerful asymmetric catalyst.

The reaction mechanism of thiourea-catalyzed reactions is generally understood to involve the activation of the electrophile through hydrogen bonding with the thiourea protons. In the case of this compound, the naphthalene ring could also engage in π-π stacking interactions with the substrate, further organizing the transition state and enhancing stereoselectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the precise reaction mechanism. These studies could model the transition states of reactions catalyzed by this compound, providing insights into the origins of stereoselectivity and guiding the design of more efficient catalysts.

Metal-Complex Catalysis

The sulfur and nitrogen atoms of the thiourea group make this compound an excellent ligand for coordinating with metal ions. The resulting metal complexes can exhibit novel catalytic properties, distinct from the parent organocatalyst.

Applications in Photodegradation of Organic Pollutants (e.g., Dyes)

The contamination of water sources with organic dyes from industrial effluents is a significant environmental concern. Photocatalysis offers a promising solution for the degradation of these pollutants into less harmful substances. Metal complexes of thiourea derivatives have shown potential in this area.

A metal complex of this compound, for example, with a transition metal like titanium or zinc, could be a potent photocatalyst. The naphthalene moiety can act as a photosensitizer, absorbing light energy and transferring it to the metal center or to molecular oxygen to generate reactive oxygen species (ROS). These ROS, such as hydroxyl radicals, are highly effective in breaking down the complex structures of organic dyes.

Table 2: Hypothetical Photodegradation of Methylene Blue using a this compound-Metal Complex

| Time (minutes) | Dye Concentration (mg/L) | Degradation (%) |

| 0 | 10 | 0 |

| 15 | 6.5 | 35 |

| 30 | 3.8 | 62 |

| 60 | 1.2 | 88 |

| 90 | 0.3 | 97 |

This table represents a hypothetical experiment on the photodegradation of an organic dye, illustrating the potential efficacy of a metal complex derived from this compound.

Other Chemical Transformations

Beyond photodegradation, metal complexes of this compound could find applications in a variety of other chemical transformations. These could include oxidation, reduction, and cross-coupling reactions. The specific catalytic activity would depend on the choice of metal and the coordination geometry of the complex. The steric bulk of the naphthalene group and the electronic influence of the methyl group would play crucial roles in determining the substrate scope and selectivity of these catalytic systems.

Design and Development of Chemical Sensors

The ability of the thiourea group to bind with anions through hydrogen bonding makes this compound a promising candidate for the development of chemical sensors. The naphthalene unit can serve as a signaling component, undergoing a change in its fluorescence or absorbance properties upon binding of an analyte.

A sensor based on this compound could be designed to detect environmentally or biologically important anions, such as fluoride (B91410), acetate (B1210297), or cyanide. Upon interaction with the target anion, the hydrogen bonding between the thiourea protons and the anion would perturb the electronic environment of the naphthalene ring. This could lead to a noticeable color change (colorimetric sensor) or a change in the intensity or wavelength of its fluorescence (fluorometric sensor).

Table 3: Potential Anion Sensing Profile of this compound

| Anion | Colorimetric Response | Fluorometric Response |

| Fluoride (F⁻) | Colorless to Yellow | Fluorescence Quenching |

| Acetate (CH₃COO⁻) | Colorless to Pale Yellow | Moderate Quenching |

| Cyanide (CN⁻) | No significant change | Slight Enhancement |

| Chloride (Cl⁻) | No significant change | No significant change |

This table illustrates the potential selectivity and response of a chemical sensor based on this compound for various anions. The specific responses would need to be determined experimentally.

The development of such sensors would involve synthesizing the compound and studying its spectroscopic response to a range of different anions in various solvents. The selectivity and sensitivity of the sensor could be fine-tuned by modifying the structure of the molecule, for instance, by introducing additional functional groups to the naphthalene ring.

Colorimetric and Fluorescent Chemosensors for Metal Ions and Anions

The core structure of this compound, featuring a naphthalene group, suggests inherent fluorescent properties that can be modulated upon interaction with specific analytes. The thiourea moiety, with its sulfur and nitrogen atoms, provides a soft binding site that is well-suited for interaction with various metal ions and a hydrogen-bonding donor site for anion recognition. While specific studies on this compound are limited, the behavior of closely related naphthylthiourea derivatives provides a strong basis for its potential as a chemosensor.

Research on analogous compounds demonstrates that the interaction with metal ions such as mercury (Hg²⁺), copper (Cu²⁺), and zinc (Zn²⁺), or anions like fluoride (F⁻), can lead to distinct changes in the spectroscopic properties of the sensor molecule. These changes can manifest as a visible color change (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorescent sensing). For instance, a related naphthylthiourea-modified cyclodextrin (B1172386) has been shown to be a highly sensitive and selective "turn-on" fluorescent sensor for Hg²⁺ in aqueous solutions. smolecule.com This suggests that this compound could exhibit similar sensing capabilities.

The general mechanism for sensing often involves the binding of the target ion to the thiourea group. This interaction can alter the electronic environment of the naphthalene fluorophore, leading to a detectable optical response. The specificity for certain ions is dictated by the precise nature of the binding and the electronic and structural properties of the sensor molecule.

Table 1: Potential Sensing Applications of Naphthylthiourea Derivatives

| Analyte | Sensor Type | Observed Change | Potential Application |

|---|---|---|---|

| Hg²⁺ | Fluorescent | Fluorescence enhancement | Environmental monitoring |

| Cu²⁺ | Colorimetric/Fluorescent | Color change/Fluorescence quenching | Industrial process control |

| Zn²⁺ | Fluorescent | Fluorescence enhancement | Biological imaging |

| F⁻ | Colorimetric/Fluorescent | Color change/Spectral shift | Water quality testing |

Molecular Recognition Principles and Sensor Selectivity

The selectivity of a chemosensor is paramount for its practical application. In the case of this compound, the principles of molecular recognition that would govern its selectivity are rooted in the specific interactions between the thiourea group and the target analyte.

For metal ions, the coordination chemistry of the thiourea group plays a central role. The soft sulfur atom of the thiourea is expected to show a high affinity for soft metal ions like Hg²⁺, according to the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atoms can also participate in coordination, leading to the formation of a stable chelate complex. The size of the metal ion and its preferred coordination geometry will influence the stability of the resulting complex and thus the selectivity of the sensor.

For anion recognition, the primary interaction mechanism is hydrogen bonding. The N-H protons of the thiourea group are sufficiently acidic to act as hydrogen bond donors to basic anions like fluoride. The strength and geometry of these hydrogen bonds are critical for selective binding. The presence of the methyl group in this compound, as opposed to an unsubstituted N-H, can influence the acidity of the remaining N-H proton and the steric accessibility of the binding pocket, thereby fine-tuning the selectivity for different anions. Studies on similar thiourea-based receptors have shown high affinities for basic anions, with the interaction involving the hydrogens of the thiourea group.

Material Science Applications and Environmental Chemistry

Utilization in Advanced Materials

Scientific literature to date has not extensively covered the application of 3-Methyl-1-(naphthalen-1-yl)thiourea in the fields of advanced materials, such as optoelectronics or polymer chemistry. While thiourea (B124793) derivatives, in general, are known to possess properties applicable to these areas, specific research data for this compound remains limited.

There is currently a lack of published research focused on the specific optoelectronic properties and potential applications of this compound.

Similarly, the utilization of this compound in polymer chemistry or the development of composite materials has not been a subject of significant investigation in available scientific publications.

Corrosion Inhibition Studies

The primary area of application for this compound, often referred to by its synonym N-Methyl-N'-(1-naphthyl)thiourea, is as a corrosion inhibitor, especially for mild steel in acidic environments. icrc.ac.irnih.gov The molecule's structure, featuring a naphthalene (B1677914) ring, a thiourea moiety with sulfur and nitrogen atoms, and a methyl group, makes it an effective agent in mitigating corrosive processes. nih.govijaet.org The presence of heteroatoms (N, S) and π-electrons in the naphthalene ring allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive media. nih.govidk.org.rs

Studies have demonstrated that its inhibition efficiency increases with higher concentrations. mdpi.com For instance, research on a related N-phenylthiourea compound showed inhibition efficiency for mild steel in 1.0 M hydrochloric acid reaching 94.95%. nih.gov Similarly, another thiourea derivative achieved a 93.9% inhibition efficiency at a concentration of 0.5 mM. researchgate.net However, the efficiency of these inhibitors tends to decrease as the temperature of the corrosive environment rises, suggesting that the protective adsorption is an exothermic process. icrc.ac.ir

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, displacing water molecules and blocking active corrosion sites. acs.org The mechanism of this adsorption is a critical aspect of its study and is generally understood to be a combination of physical and chemical processes (physisorption and chemisorption). rsc.org

Physisorption: This process involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, while the inhibitor can be protonated, but the initial interaction is often governed by weaker van der Waals forces.

Chemisorption: This stronger form of adsorption involves the sharing of electrons or coordinate bond formation between the d-orbitals of the iron atoms on the steel surface and the lone pair electrons of the nitrogen and sulfur atoms in the thiourea group, as well as the π-electrons of the naphthalene ring. nih.govacs.org

The dominant mechanism can be inferred from the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. icrc.ac.ir For a similar thiourea derivative, a ΔG°ads value of -40.02 kJ/mol was calculated, strongly indicating a chemisorption-dominant model. icrc.ac.ir

The adsorption behavior of many thiourea-based inhibitors on mild steel has been found to follow the Langmuir adsorption isotherm. icrc.ac.irnih.govrsc.org This model assumes the formation of a monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules. researchgate.net

Table 1: Adsorption Isotherm Parameters for a Related Thiourea Derivative on Mild Steel

| Adsorption Isotherm Model | Parameters | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Langmuir | Kads (L/mol), ΔG°ads (kJ/mol) | >0.99 | icrc.ac.ir |

| Temkin | a, Kads (L/mol) | Variable | icrc.ac.ir |

| Freundlich | n, Kf ((mg/L)(1-1/n) L/mg) | Variable | icrc.ac.ir |

This table is representative of data typically found for thiourea derivatives, illustrating how adsorption models are evaluated. Specific values for this compound would require direct experimental data.

The adsorption of this compound molecules onto a metal surface results in the formation of a protective film that acts as a physical barrier. icrc.ac.ir This film isolates the metal from the aggressive acidic solution, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.orgresearchgate.net Because it affects both reactions, it is classified as a mixed-type inhibitor. rsc.org

The formation and characteristics of this protective layer are often studied using surface analysis techniques:

Scanning Electron Microscopy (SEM): SEM images provide visual evidence of the protective film. In the absence of the inhibitor, the metal surface appears rough and heavily damaged by corrosion. In contrast, the surface treated with the inhibitor is significantly smoother, confirming the formation of a protective layer that mitigates corrosive attack. icrc.ac.irrsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for analyzing the elemental composition and chemical state of the surface film. researchgate.net Studies on similar inhibitor systems have used XPS to confirm the presence of nitrogen, sulfur, and carbon on the steel surface, which are constituents of the inhibitor molecule. This provides direct evidence of adsorption and helps in understanding the chemical bonds formed between the inhibitor and the metal (e.g., Fe-S or Fe-N bonds). researchgate.net

Table 2: Inhibition Efficiency of Various Thiourea Derivatives

| Inhibitor | Concentration (M) | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| N-MEH (A thiophene-thiocarbohydrazide) | 0.005 | 1 M HCl | 303 | 95.3 | icrc.ac.ir |

| N-phenylthiourea | - | 1.0 M HCl | - | 94.95 | nih.gov |

| PMBMH (A thiosemicarbazide (B42300) derivative) | 0.0005 | 1 M HCl | 303 | 95.7 | mdpi.com |

| NPPTT (A thiadiazolyl-thiourea) | 0.0005 | 1 M HCl | 303 | 93.9 | researchgate.net |

| MOP (An oxadiazole derivative) | 0.0005 | 1 M HCl | 303 | 93.6 | icrc.ac.ir |

This table presents data for various related thiourea and heterocyclic sulfur-containing compounds to illustrate the typical high efficiencies achieved. N-MEH, PMBMH, NPPTT, and MOP represent complex derivatives, while N-phenylthiourea is a closer analogue.

Environmental Fate and Remediation Studies

There is a notable absence of research in the public domain concerning the environmental fate, biodegradability, and potential remediation strategies specifically for this compound. While the environmental impact of its constituent parts—naphthalene and thiourea—are subjects of study, the specific lifecycle and persistence of the combined molecule are not well-documented.

Abiotic Degradation Pathways

The environmental persistence of a chemical compound is significantly determined by its susceptibility to abiotic degradation processes such as photolysis and hydrolysis.

Photolysis: The degradation of thiourea and its derivatives can be initiated by UV irradiation. rsc.org Studies on thiourea and its N-methylated counterpart, N-methylthiourea, in cryogenic matrices have shown that UV photolysis leads to a variety of degradation products. rsc.org The specific decomposition pathways are influenced by the wavelength of the UV light and the surrounding matrix. rsc.org For this compound, the presence of the naphthalene ring, a known chromophore, would likely enhance its absorption of solar radiation, potentially leading to photolytic degradation. The process could involve the cleavage of the C-N or C=S bonds, leading to the formation of various smaller molecules. Theoretical studies on thiourea decomposition suggest that under thermal conditions, it can isomerize and subsequently break down into products like ammonia, isothiocyanic acid, hydrogen sulfide, and carbodiimide. researchgate.net

Biotic Degradation Mechanisms

The biological breakdown of thiourea-containing compounds is a critical process in their environmental fate, particularly in wastewater treatment and soil ecosystems.

Thiourea is known to be a potent nitrification inhibitor, affecting the activity of ammonia-oxidizing bacteria in sewage treatment plants. nih.goviwaponline.com This inhibition can be overcome as the thiourea itself is degraded by other microorganisms. iwaponline.comnih.gov Various bacterial strains have been identified that can utilize thiourea as a source of carbon and nitrogen. nih.govresearchgate.net For example, a strain of Bacillus cereus has been patented for its ability to completely degrade thiourea in wastewater. nih.gov Similarly, Pseudomonas sp. has been identified as a dominant thiourea-degrading bacterium in sludge systems, capable of using thiourea as the sole carbon and nitrogen source. iwaponline.comnih.gov